3-hydroxy-4-(4-isopropoxybenzoyl)-5-(5-methylfuran-2-yl)-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one
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Description
3-hydroxy-4-(4-isopropoxybenzoyl)-5-(5-methylfuran-2-yl)-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C25H30N2O6 and its molecular weight is 454.523. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
Three-Component Condensation : A study by Gein & Mar'yasov (2015) on 5-aryl-4-(hetaren-2-ylcarbonyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-ones illustrates the utility of three-component condensation reactions. This process affords compounds with potential for further chemical modifications, highlighting the synthetic versatility of pyrrolone derivatives Gein & Mar'yasov, 2015.
Synthesis of Pyrroloisoquinolines : Research on pyrroloisoquinolines demonstrates the synthesis of complex heterocyclic structures via redox-amination-aromatization-Friedel-Crafts acylation cascade reactions. This methodology can be relevant for synthesizing derivatives of the compound , indicating the chemical reactivity and potential for generating bioactive molecules Wu et al., 2016.
Potential Applications
Antioxidant Applications : Hussein et al. (2016) synthesized derivatives of 4-hydroxyquinolinone for use as antioxidants in lubricating grease, showcasing the potential of heterocyclic compounds in industrial applications. This suggests that similar compounds could have antioxidant properties Hussein et al., 2016.
Antimicrobial Activity : Kumar et al. (2017) synthesized novel isoxazoline incorporated pyrrole derivatives and screened them for antibacterial activity. This indicates the interest in pyrrole derivatives as potential antimicrobial agents, which could extend to the chemical compound Kumar et al., 2017.
Properties
IUPAC Name |
(4E)-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]-5-(5-methylfuran-2-yl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O6/c1-16(2)32-19-7-5-18(6-8-19)23(28)21-22(20-9-4-17(3)33-20)27(25(30)24(21)29)11-10-26-12-14-31-15-13-26/h4-9,16,22,28H,10-15H2,1-3H3/b23-21+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLDVSMSRKVSHT-XTQSDGFTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2C(=C(C3=CC=C(C=C3)OC(C)C)O)C(=O)C(=O)N2CCN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C2/C(=C(/C3=CC=C(C=C3)OC(C)C)\O)/C(=O)C(=O)N2CCN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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